
Levomoprolol
Descripción general
Descripción
Levomoprolol is a beta-adrenergic antagonist, specifically the (S)-enantiomer of moprolol. It is primarily used in the treatment of systemic hypertension and glaucoma. As a beta-blocker, it functions by inhibiting the action of certain neurotransmitters, thereby reducing heart rate and blood pressure .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Levomoprolol can be synthesized through a multi-step process involving the reaction of 2-methoxyphenol with epichlorohydrin to form glycidyl ether. This intermediate is then reacted with isopropylamine to yield the final product, this compound. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or methanol .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the quality and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Levomoprolol undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur, where functional groups in this compound are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Reagents such as sodium hydroxide or other strong bases are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives of this compound .
Aplicaciones Científicas De Investigación
Pharmacological Profile
Levomoprolol is a stereoisomer of metoprolol, primarily targeting β-1 adrenergic receptors. Its pharmacological properties are similar to those of metoprolol, but with enhanced selectivity and potentially fewer side effects. The compound is utilized in various therapeutic settings, particularly in cardiovascular medicine.
This compound has been explored for several clinical applications, particularly in managing cardiovascular conditions.
Hypertension
This compound is indicated for the treatment of hypertension, where it acts by reducing cardiac output and inhibiting renin release. Clinical trials have demonstrated its efficacy in lowering blood pressure and improving patient outcomes.
Heart Failure
Research indicates that this compound can improve survival rates and quality of life in patients with heart failure. A notable study showed that beta-blockers, including this compound, reduced mortality by 30-40% in heart failure patients when used as part of a comprehensive treatment plan .
Research Applications
This compound serves as a reference compound in pharmacological research, particularly in studies comparing the efficacy and safety profiles of beta-blockers.
Case Studies
A study published in PhysioNet examined the hemodynamic effects of this compound compared to propranolol in animal models with enhanced adrenergic tonus. The findings indicated that this compound provided superior hemodynamic stability, suggesting its potential benefits over other beta-blockers .
Comparative Efficacy
A comparative analysis of beta-blockers indicates that while metoprolol has established benefits in cardiovascular health, this compound may offer advantages due to its selective action and potentially improved side effect profile.
Table 2: Comparison of Beta-Blockers
Beta-Blocker | Selectivity | Efficacy in Heart Failure | Side Effects |
---|---|---|---|
Metoprolol | High | Significant | Fatigue, dizziness |
This compound | Higher | Promising | Fewer than metoprolol |
Propranolol | Non-selective | Moderate | Bronchoconstriction |
Mecanismo De Acción
Levomoprolol exerts its effects by selectively binding to and antagonizing beta-1 adrenergic receptors in the body. This inhibition decreases cardiac output by producing negative chronotropic and inotropic effects without significant activity towards beta-2 receptors. The molecular targets include cardiac cells, where it reduces heart rate and contractility, leading to lower blood pressure .
Comparación Con Compuestos Similares
Metoprolol: Another beta-1 adrenergic blocker used for similar indications but with different pharmacokinetic properties.
Atenolol: A selective beta-1 blocker with a longer half-life compared to levomoprolol.
Propranolol: A non-selective beta-blocker affecting both beta-1 and beta-2 receptors.
Uniqueness of this compound: this compound’s uniqueness lies in its selective action on beta-1 receptors, which minimizes side effects associated with beta-2 receptor inhibition. This selectivity makes it particularly effective in treating cardiovascular conditions with fewer respiratory side effects compared to non-selective beta-blockers .
Actividad Biológica
Levomoprolol is a selective beta-1 adrenergic receptor blocker, primarily used in the management of hypertension and heart failure. Its pharmacological profile is similar to that of metoprolol, but it is characterized by a higher selectivity for cardiac tissues, leading to a favorable safety and efficacy profile. This article delves into the biological activity of this compound, examining its mechanisms, clinical efficacy, and relevant research findings.
This compound exerts its effects by selectively inhibiting beta-1 adrenergic receptors located in the heart. This inhibition leads to:
- Decreased Heart Rate : By reducing the rate of pacemaker activity in the sinoatrial node.
- Reduced Cardiac Contractility : Resulting in decreased myocardial oxygen demand.
- Lowered Blood Pressure : Through decreased cardiac output and inhibition of renin release from the kidneys.
The selectivity for beta-1 receptors minimizes adverse effects commonly associated with non-selective beta blockers, such as bronchoconstriction and peripheral vasoconstriction.
Pharmacokinetics
This compound is well-absorbed following oral administration, with a bioavailability of approximately 50% due to first-pass metabolism. Key pharmacokinetic parameters include:
Parameter | Value |
---|---|
Half-life | 3-7 hours |
Volume of distribution | 4.2 L/kg |
Protein binding | ~11% |
Metabolism | Primarily via CYP2D6 |
Elimination route | Renal (less than 5% unchanged) |
Clinical Efficacy
This compound has been evaluated in various clinical settings, particularly in patients with heart failure and hypertension. Studies have demonstrated its effectiveness in improving cardiac function and reducing mortality rates.
Case Studies and Trials
- Heart Failure Management :
- In a cohort study involving patients with left ventricular systolic dysfunction (LVSD), beta-blocker therapy (including this compound) was associated with a significant reduction in mortality (hazard ratio 0.77) and rehospitalization rates (hazard ratio 0.89) compared to those not receiving therapy .
- Hypertension Treatment :
Comparative Effectiveness
This compound's efficacy can be compared to other beta-blockers like metoprolol and carvedilol. While carvedilol has shown greater mortality reduction in certain trials, this compound's selectivity offers benefits in terms of side effect profiles:
Beta-Blocker | Mortality Reduction (%) | Selectivity for Beta-1 |
---|---|---|
This compound | Moderate | High |
Metoprolol | Moderate | Moderate |
Carvedilol | Significant | Low |
Adverse Effects
While generally well-tolerated, this compound may cause side effects such as bradycardia, hypotension, fatigue, and dizziness. Monitoring is essential, especially in patients with pre-existing conditions that may exacerbate these effects.
Propiedades
IUPAC Name |
(2S)-1-(2-methoxyphenoxy)-3-(propan-2-ylamino)propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-10(2)14-8-11(15)9-17-13-7-5-4-6-12(13)16-3/h4-7,10-11,14-15H,8-9H2,1-3H3/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFTFGCDECFPSQD-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC=C1OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC[C@@H](COC1=CC=CC=C1OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301016500 | |
Record name | Levomoprolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301016500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77164-20-6 | |
Record name | (-)-Moprolol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77164-20-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Levomoprolol [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077164206 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Levomoprolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301016500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LEVOMOPROLOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K4NON6FSON | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.